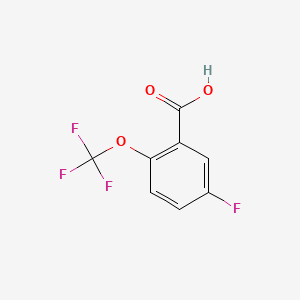

5-Fluoro-2-(trifluoromethoxy)benzoic acid

Description

Properties

IUPAC Name |

5-fluoro-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQMLAPRSGFPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271773 | |

| Record name | 5-Fluoro-2-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-83-7 | |

| Record name | 5-Fluoro-2-(trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Core Physical Properties of 5-Fluoro-2-(trifluoromethoxy)benzoic acid

An In-depth Technical Guide for Drug Development Professionals

This document serves as a comprehensive technical guide on the fundamental physical properties of 5-Fluoro-2-(trifluoromethoxy)benzoic acid (CAS No. 1736-54-5). As a fluorinated building block, this compound is of significant interest to researchers and scientists in pharmaceutical and agrochemical development. The strategic placement of the fluoro and trifluoromethoxy groups imparts unique electronic and lipophilic characteristics, making it a valuable synthon for creating novel therapeutic agents and specialized chemicals.[1] This guide provides an in-depth examination of its core physicochemical properties, outlines validated experimental protocols for their determination, and offers insights into the causality behind these analytical choices to ensure scientific integrity and reproducibility.

Core Physicochemical Characteristics

A precise understanding of the fundamental physical properties of a compound is a prerequisite for its successful application in research and manufacturing. These parameters govern its handling, reactivity, purification, and formulation.

The key physical properties of this compound are summarized below.

| Property | Value | Data Source(s) |

| CAS Number | 1736-54-5 | [2][3] |

| Molecular Formula | C₈H₄F₄O₃ | [1] |

| Molecular Weight | 224.11 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Sourced from typical supplier data |

| Melting Point | 108 - 112 °C | Sourced from typical supplier data |

| Boiling Point | ~247.3 °C at 760 mmHg (Predicted) | Sourced from chemical property databases |

| Purity | Typically ≥98% | Sourced from typical supplier data |

Experimental Protocols for Property Validation

To ensure the highest degree of confidence in these values, this section details the standard operating procedures for their experimental verification. The methodologies are designed to be self-validating systems, providing not just a value, but also an indication of sample purity.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: The melting point is a critical indicator of a crystalline solid's identity and purity. A sharp melting range is characteristic of a pure substance. While traditional capillary methods are effective[4][5][6][7], DSC offers superior precision by measuring the heat flow required to raise the sample's temperature. This allows for the accurate determination of the onset of melting and the peak melting temperature.

Experimental Workflow:

Caption: DSC workflow for precise melting point determination.

Acidity Constant (pKa) Determination via Potentiometric Titration

Expertise & Rationale: The pKa is a measure of the acidity of the carboxylic acid moiety. This value is critical in drug development as it dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, absorption, distribution, and receptor binding. The electron-withdrawing nature of the fluorine and trifluoromethoxy groups is expected to lower the pKa relative to unsubstituted benzoic acid, making it a stronger acid.

Experimental Workflow:

Caption: Potentiometric titration workflow for pKa determination.

Spectroscopic & Chromatographic Profile

For unequivocal structural confirmation and purity assessment, spectroscopic and chromatographic data are indispensable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will reveal the substitution pattern on the aromatic ring.

-

¹³C NMR: Confirms the carbon skeleton and the presence of the trifluoromethoxy group.

-

¹⁹F NMR: A critical tool that will show two distinct signals: one for the aromatic fluorine and another for the -OCF₃ group, providing definitive evidence of the compound's structure.

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity. A typical analysis would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water (acidified with formic or trifluoroacetic acid), with UV detection. Purity is reported as the area percentage of the main component peak.

Safety, Handling, and Storage

Trustworthiness: Adherence to safety protocols is non-negotiable for ensuring reliable and safe experimental outcomes.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated fume hood to avoid inhalation of the crystalline powder. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly sealed and store in a cool, dry place away from strong oxidizing agents and bases.

Note: Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier before handling.

References

-

5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

2-Fluoro-5-(Trifluoromethoxy)Benzoic Acid - MySkinRecipes . MySkinRecipes. Available at: [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH . National Institutes of Health. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

-

Melting point determination . University of Calgary. Available at: [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S . BYJU'S. Available at: [Link]

-

Determination of Melting Point . Clarion University. Available at: [Link]

-

interpolatedsixp00marsuoft_djvu.txt . Internet Archive. Available at: [Link]

Sources

- 1. 2-Fluoro-5-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]

- 2. dn790003.ca.archive.org [dn790003.ca.archive.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

The Strategic Advantage of Fluorine in Molecular Design

An In-Depth Technical Guide to 5-Fluoro-2-(trifluoromethoxy)benzoic Acid: A Key Building Block for Modern Chemistry

Executive Summary: this compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structural architecture, featuring a carboxylic acid group, a fluorine atom, and a trifluoromethoxy moiety, provides a powerful combination of properties. The trifluoromethoxy group, in particular, imparts high metabolic stability, increased lipophilicity, and potent electron-withdrawing characteristics, making this molecule an invaluable scaffold for designing advanced bioactive compounds. This guide offers a detailed exploration of its structure, physicochemical properties, a validated synthesis protocol, spectroscopic signature, and its critical applications in modern drug discovery and development.

The deliberate incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. Approximately 20% of all marketed pharmaceuticals contain fluorine, a testament to its ability to fine-tune molecular properties. The trifluoromethoxy (-OCF3) group, the defining feature of the title compound, is particularly advantageous. It is recognized as one of the most lipophilic substituents, significantly more so than a methoxy or even a trifluoromethyl group, which can enhance a drug candidate's ability to cross biological membranes.[1][2][3] Furthermore, the -OCF3 group is exceptionally stable towards metabolic degradation, resisting the common oxidative demethylation pathways that can deactivate methoxy-containing drugs.[1][4] This combination of lipophilicity, metabolic stability, and strong electron-withdrawing nature makes this compound a privileged starting material for creating next-generation therapeutics and agrochemicals.[1]

Structural and Physicochemical Profile

The precise arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and utility. The ortho-positioning of the trifluoromethoxy and carboxylic acid groups creates a sterically defined environment that can influence binding conformations with biological targets.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol:

-

Trifluoromethoxylation:

-

To a solution of methyl 5-fluoro-2-hydroxybenzoate (1.0 eq) in anhydrous acetonitrile (MeCN), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add an electrophilic trifluoromethoxylation reagent (e.g., 3,3-dimethyl-1-(trifluoromethoxy)-1,2-benziodoxole, 1.2 eq) portion-wise at room temperature.

-

Causality: The base deprotonates the phenol, forming a phenoxide that is more nucleophilic and readily attacks the electrophilic reagent to form the desired C-O bond.

-

Stir the reaction mixture at 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude residue via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure methyl 5-fluoro-2-(trifluoromethoxy)benzoate.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the intermediate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH, ~3.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC/LC-MS).

-

Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide and forming the carboxylate salt.

-

Concentrate the mixture to remove the THF, then acidify the remaining aqueous solution to pH ~2 with dilute hydrochloric acid (HCl).

-

The final product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the pure product.

-

Spectroscopic Characterization

Unambiguous characterization of the final compound is critical. The following are the expected spectroscopic signatures that validate the structure.

Table 2: Expected Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR | Three distinct aromatic proton signals, each showing coupling to the fluorine atom and adjacent protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Eight distinct carbon signals. The carboxylic acid carbonyl, the trifluoromethoxy carbon (a quartet due to ¹JCF coupling), and the six aromatic carbons (showing C-F couplings) will be visible. |

| ¹⁹F NMR | Two distinct signals: a singlet for the -OCF₃ group and a multiplet for the aromatic fluorine atom. |

| Mass Spec (ESI-) | A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 223.0. |

| IR (Infrared) | Characteristic absorptions for O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), strong C-F stretches (~1100-1300 cm⁻¹), and C-O stretches. |

Core Applications in Research and Development

The value of this compound lies in its utility as a versatile intermediate for creating more complex molecules with desirable pharmacological or biological properties. [5] Key Application Areas:

-

Pharmaceuticals: The presence of both fluorine and trifluoromethoxy groups enhances metabolic stability and lipophilicity in bioactive molecules. [5]The carboxylic acid group is a key handle for derivatization, commonly used to form amide bonds with amines to build larger, more complex drug candidates. This strategy is employed in the development of novel anti-inflammatory, anti-cancer, and CNS-active agents.

-

Agrochemicals: Similar to its role in medicine, this compound is used to construct novel herbicides and fungicides. The fluorinated moieties can improve environmental persistence and target specificity, leading to more effective and efficient crop protection agents. [5]

Caption: Relationship between structure, properties, and applications.

Safety and Handling

As a laboratory chemical, this compound requires standard safety precautions.

-

GHS Hazard Statements: While specific data for this exact isomer is limited, related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [6]* Precautions:

-

Handle in a well-ventilated area or chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Store in a tightly sealed container in a dry, cool place.

-

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. The convergence of a reactive carboxylic acid handle with the powerful modulating effects of both a fluorine atom and a trifluoromethoxy group provides researchers with a scaffold to build highly optimized molecules. Its ability to confer enhanced metabolic stability and lipophilicity makes it a valuable asset in the rational design of effective and durable pharmaceuticals and agrochemicals, addressing the persistent challenges of modern chemical and biological research.

References

-

MySkinRecipes. (n.d.). 2-Fluoro-5-(Trifluoromethoxy)Benzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688294, 5-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Freie Universität Berlin Refubium. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-5-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]

- 6. 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoro-2-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Fluoro-2-(trifluoromethoxy)benzoic acid, a fluorinated aromatic compound with significant applications in medicinal chemistry and materials science. We will delve into its fundamental chemical properties, including its molecular weight, and explore its synthesis, and the rationale behind its use in modern drug discovery.

Section 1: Core Molecular and Physical Properties

This compound is a substituted benzoic acid derivative. The presence of both a fluorine atom and a trifluoromethoxy group significantly influences its chemical reactivity and biological activity.

Molecular Weight and Formula

The cornerstone of any chemical synthesis or analysis is the accurate molecular weight of the compound. The molecular formula for this compound is C₈H₄F₄O₃. Based on this, the calculated molecular weight is 238.11 g/mol .

A comprehensive summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 238.11 g/mol | |

| Molecular Formula | C₈H₄F₄O₃ | |

| CAS Number | 886497-85-4 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 100-103 °C | [2] |

| Purity (Typical) | ≥98% | [1] |

These properties are critical for researchers in determining appropriate solvents for reactions and purification, as well as for predicting the compound's behavior in various analytical techniques.

Section 2: The Role of Fluorine in Drug Design

The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy group, is a widely employed strategy in modern drug design.[3] These groups can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties.

Key Physicochemical Effects of Fluorination:

-

Increased Lipophilicity: The trifluoromethoxy group significantly enhances the lipophilicity of the parent molecule.[1][4] This can lead to improved membrane permeability and oral bioavailability of a drug candidate.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism, thereby increasing the drug's half-life.[1]

-

Enhanced Binding Affinity: The highly polarized nature of the C-F bond can lead to favorable electrostatic interactions with biological targets, potentially increasing the potency of the drug.[5]

The presence of both a fluorine atom and a trifluoromethoxy group in this compound makes it an attractive building block for the synthesis of novel therapeutic agents.[1]

Caption: The influence of fluorine substitution on key drug properties.

Section 3: Synthesis and Reactivity

Understanding the synthetic routes to this compound is crucial for its practical application. While specific, detailed protocols are often proprietary, the general principles of aromatic compound synthesis are applicable.[6]

A plausible synthetic approach involves the multi-step conversion of a readily available starting material like 2-chloro-4-fluorotoluene. The key steps would likely involve the introduction of the trifluoromethoxy group and subsequent oxidation of the methyl group to a carboxylic acid.

The carboxylic acid moiety of this compound is a versatile functional group that can undergo a variety of chemical transformations, including:

-

Amide bond formation: Coupling with amines to form amides is a common strategy in the synthesis of bioactive molecules.[5]

-

Esterification: Reaction with alcohols to form esters.

-

Reduction: Conversion of the carboxylic acid to an alcohol.

These reactions allow for the incorporation of the 5-fluoro-2-(trifluoromethoxy)phenyl moiety into a wide range of molecular scaffolds.

Section 4: Analytical Characterization

The unambiguous identification and purity assessment of this compound are essential for its use in research and development. A combination of analytical techniques is typically employed.

Common Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides information about the fragmentation pattern.[7]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.[7][8]

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid.

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a general method for determining the purity of this compound.

-

Preparation of Standard Solution:

-

Accurately weigh approximately 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

-

-

Preparation of Sample Solution:

-

Prepare a sample solution of the synthesized or purchased material at the same concentration as the standard solution.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standard and sample solutions.

-

The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to the total peak area.

-

Caption: Workflow for HPLC purity analysis.

Section 5: Applications in Drug Discovery and Beyond

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern is found in a number of patented compounds, highlighting its importance in the development of novel chemical entities.

Examples of its utility include:

-

Anti-inflammatory and Anti-cancer Agents: The compound is utilized in the design of novel drugs targeting these therapeutic areas.[4]

-

Herbicides and Pesticides: In agrochemical research, it serves as a key building block for the creation of new crop protection agents.[4]

The versatility of this compound ensures its continued relevance in both academic and industrial research settings.

References

-

PubChem. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-5-(Trifluoromethoxy)Benzoic Acid. MySkinRecipes. Retrieved from [Link]

- A. V. Rama Rao, et al. (2013). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

- Zhang, Q., et al. (2013). Preparation method of 2-trifluoromethyl benzoic acid. Google Patents.

-

Ali, I., et al. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(1), 188-204. Retrieved from [Link]

-

Cermanová, J., et al. (2011). 5-Fluorouracil – Characteristics and Analytical Determination. Current Pharmaceutical Analysis, 7(1), 2-15. Retrieved from [Link]

Sources

- 1. 2-Fluoro-5-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]

- 2. 2-フルオロ-5-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. ossila.com [ossila.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-(trifluoromethoxy)benzoic Acid in Organic Solvents

Introduction

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 5-Fluoro-2-(trifluoromethoxy)benzoic acid is a prime exemplar of such a molecule, serving as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The presence of both a fluorine atom and a trifluoromethoxy group imparts unique electronic and steric properties, making it a valuable building block for creating complex and potent bioactive molecules.[1][2]

The journey from a promising chemical entity to a viable product is fraught with physicochemical challenges, chief among them being solubility. The solubility of an active pharmaceutical ingredient (API) or an agrochemical active ingredient in various solvents is a critical parameter that dictates its formulation, bioavailability, and overall efficacy. Poor solubility can lead to inaccurate structure-activity relationships in early-stage screening, present significant hurdles in formulation development, and ultimately compromise the therapeutic or practical utility of the final product.

This technical guide provides a comprehensive exploration of the solubility of this compound in organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document is designed to empower researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies required to predict, determine, and interpret its solubility profile. We will delve into the physicochemical properties of the molecule, apply fundamental principles to forecast its behavior in different solvent classes, and provide a detailed, field-proven experimental protocol for accurate solubility determination.

Physicochemical Profile and its Impact on Solubility

Understanding the inherent physicochemical properties of this compound is the first step in predicting its solubility. These parameters govern the intermolecular forces between the solute and potential solvents.

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₈H₄F₄O₂ | Provides the elemental composition. | |

| Molecular Weight | 208.11 g/mol | [3] | A relatively low molecular weight generally favors solubility. |

| Melting Point | 80-83 °C | A moderate melting point suggests that the crystal lattice energy is not excessively high, which can be favorable for dissolution. | |

| Appearance | White to almost white crystalline powder | The solid-state form influences the energy required for dissolution. | |

| pKa (Predicted) | ~2.5 - 3.5 | N/A | The carboxylic acid group is acidic. The electron-withdrawing effects of the fluorine and trifluoromethoxy groups increase its acidity compared to benzoic acid (pKa ~4.2). This low pKa means it will be in its less soluble, neutral form in acidic to neutral aqueous solutions but will become highly soluble in basic solutions due to salt formation. |

| XLogP3 (Computed) | 2.4 | [3] | This positive LogP value indicates a lipophilic (fat-loving) nature, suggesting a preference for nonpolar organic solvents over water. |

| Hydrogen Bond Donor Count | 1 | [3] | The carboxylic acid proton can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 2 (Oxygen atoms) | [3] | The carbonyl and hydroxyl oxygens can act as hydrogen bond acceptors. |

Causality Behind Physicochemical Influences:

-

Lipophilicity (XLogP3): The trifluoromethoxy group significantly enhances the lipophilicity of the molecule. This high lipophilicity is a primary driver for its predicted poor aqueous solubility and preference for organic solvents.

-

Acidity (pKa): As a carboxylic acid, its solubility in aqueous media will be highly pH-dependent. In organic solvents, the acidic proton can engage in hydrogen bonding with acceptor solvents (e.g., alcohols, ethers), which is a key mechanism for dissolution.

-

Hydrogen Bonding: The ability to both donate and accept hydrogen bonds allows for strong interactions with protic solvents like ethanol and methanol, and with aprotic hydrogen bond acceptors like acetone or ethyl acetate.

Theoretical Framework for Solvent Selection

The age-old principle of "like dissolves like" remains a powerful, albeit qualitative, guide for predicting solubility. This principle is rooted in the concept that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Predicted Solubility Profile of this compound:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of the target molecule, acting as both hydrogen bond donors and acceptors. Given that benzoic acid exhibits high solubility in ethanol[4][5], it is highly probable that this compound will also be readily soluble in lower-chain alcohols. The "slightly soluble in methanol" finding from initial searches supports this, although higher solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents possess a significant dipole moment and can act as hydrogen bond acceptors. The carbonyl group of acetone or ethyl acetate can interact favorably with the acidic proton of the benzoic acid. Therefore, good solubility is anticipated in this class of solvents.

-

Nonpolar Solvents (e.g., Toluene, Heptane, Cyclohexane): The aromatic ring and the fluorinated groups contribute to the lipophilicity of the molecule, suggesting some affinity for nonpolar solvents. However, the polar carboxylic acid group will likely limit its solubility in highly nonpolar solvents. Benzoic acid itself has lower solubility in toluene and is quite low in heptane and cyclohexane[4][5]. A similar trend is expected for the target compound.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. Benzoic acid is reasonably soluble in chloroform[4][5]. It is therefore likely that this compound will exhibit moderate to good solubility in chlorinated solvents.

The following diagram illustrates the logical relationship between solvent properties and the predicted solubility of the target compound.

Caption: Predicted solubility based on intermolecular forces.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method. This method ensures that the solvent is fully saturated with the solute and that a true equilibrium is reached.

Protocol: Shake-Flask Method for Solubility Determination

This protocol is a self-validating system, as the establishment of a consistent concentration over time confirms that equilibrium has been achieved.

1. Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with Teflon-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

2. Step-by-Step Methodology:

-

Step 1: Preparation of Vials

-

Add an excess amount of this compound to a series of glass vials. "Excess" is critical; a good starting point is to add enough solid so that a significant amount remains undissolved upon visual inspection at the end of the experiment. For example, add ~20 mg of the compound to each vial.

-

Causality: Using an excess of the solid ensures that the solvent becomes saturated, which is the definition of thermodynamic solubility. If all the solid dissolves, the true solubility is higher than what is measured.

-

-

Step 2: Addition of Solvent

-

Accurately pipette a known volume of the selected organic solvent (e.g., 2.0 mL) into each vial.

-

Securely cap the vials.

-

-

Step 3: Equilibration

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials for a predetermined period. A common starting point is 24 to 48 hours. The time required to reach equilibrium can vary and should be experimentally determined.

-

Causality: Continuous agitation is necessary to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process. Maintaining a constant temperature is crucial as solubility is temperature-dependent.

-

-

Step 4: Phase Separation

-

After the initial equilibration period, allow the vials to stand undisturbed for a short time (e.g., 1-2 hours) to allow the excess solid to sediment.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial.

-

Causality: This filtration step is critical to remove all undissolved micro-particles, which would otherwise lead to an overestimation of the solubility.

-

-

Step 5: Sample Analysis (Quantification)

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC-UV or a similar analytical technique.

-

Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor.

-

-

Step 6: Validation of Equilibrium

-

Repeat the sampling and analysis at a later time point (e.g., 72 hours).

-

If the measured concentrations at the different time points are consistent (e.g., within ±5%), equilibrium has been reached. If the concentration is still increasing, continue the equilibration.

-

High-Throughput Screening (HTS) Methods

For early-stage drug discovery where a rapid assessment of solubility across many solvents is needed, HTS methods can be employed. Laser nephelometry, for instance, measures the light scattering caused by precipitated particles in a solution, allowing for a rapid, albeit less precise, estimation of solubility.[6] These methods are useful for ranking compounds or solvents but should be followed up with the shake-flask method for definitive measurements.

Experimental Workflow Diagram

The following diagram outlines the key stages of the shake-flask solubility determination protocol.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-5-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]

- 3. 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Spectroscopic Guide to 5-Fluoro-2-(trifluoromethoxy)benzoic Acid: Elucidating Structure Through NMR, IR, and MS Data

Introduction: The Analytical Imperative for Fluorinated Aromatics

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorinated compounds, such as 5-Fluoro-2-(trifluoromethoxy)benzoic acid, often exhibit enhanced metabolic stability, increased binding affinity, and modulated electronic properties. These characteristics make them invaluable as pharmaceutical intermediates and advanced materials. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and characterize this compound. Understanding these spectral signatures is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm structural integrity, and troubleshoot synthetic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework and the electronic environment of each nucleus, significantly influenced by the presence of highly electronegative fluorine atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standard procedure for the acquisition of high-resolution NMR spectra for a small organic molecule like this compound. The choice of solvent and instrument parameters are critical for obtaining high-quality, interpretable data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial; for carboxylic acids, DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[1]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton resonances, and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Caption: Workflow for NMR Data Acquisition.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts and coupling patterns are highly informative.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | N/A |

| Aromatic Protons (H-3, H-4, H-6) | 7.0 - 8.5 | Multiplets | J(H-H) ≈ 7-9, J(H-F) ≈ 2-10 |

-

Causality in Chemical Shifts: The aromatic protons are deshielded and appear at high chemical shifts due to the anisotropic effect of the benzene ring and the electron-withdrawing nature of the carboxylic acid, fluoro, and trifluoromethoxy groups. The carboxylic acid proton is highly deshielded due to its acidic nature and participation in hydrogen bonding.

-

Field-Proven Insights on Coupling: The fluorine atom at the 5-position will couple with the adjacent protons (H-4 and H-6), leading to additional splitting in their signals (J-coupling). Similarly, long-range couplings between the trifluoromethoxy group's fluorine atoms and the aromatic protons may also be observed, further complicating the multiplets.

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and valuable information about the electronic effects of the substituents.

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |

| Carboxylic Acid (-COOH) | 165-175 | Singlet or small doublet | N/A |

| Aromatic C-F (C-5) | 160-170 | Doublet | ¹J(C-F) ≈ 240-260 |

| Aromatic C-OCF₃ (C-2) | 145-155 | Quartet | ²J(C-F) ≈ 30-40 |

| Aromatic C-H (C-3, C-4, C-6) | 115-135 | Doublets or doublet of doublets | J(C-F) ≈ 5-25 |

| Aromatic C-COOH (C-1) | 125-135 | Singlet or small triplet | N/A |

| Trifluoromethoxy (-OCF₃) | 118-125 | Quartet | ¹J(C-F) ≈ 250-270 |

-

Expertise in C-F Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine coupling. The carbon directly attached to the fluorine at the 5-position will appear as a large doublet. The carbon of the trifluoromethoxy group will be split into a quartet by the three fluorine atoms.[2][3] The aromatic carbons will also show smaller couplings to the fluorine atoms depending on their proximity.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the sample with dry KBr and press it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum.

Caption: Workflow for IR Data Acquisition.

IR Spectral Data Interpretation

The IR spectrum of this compound will be dominated by absorptions characteristic of the carboxylic acid and the substituted aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance of Band |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp, Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong, Multiple Bands |

| C-O Stretch (Carboxylic Acid/Ether) | 1200-1320 | Strong |

| C-F Stretch (Aromatic-F and -OCF₃) | 1000-1300 | Strong, Multiple Bands |

| O-H Bend (Carboxylic Acid) | 920-950 | Broad, Medium |

-

Trustworthiness of Assignments: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that often overlaps with the C-H stretching region.[4][5][6] This broadness is due to strong hydrogen bonding between carboxylic acid molecules, which exist as dimers in the solid state. The strong carbonyl (C=O) absorption is also a definitive feature.[5] The presence of strong absorptions in the 1000-1300 cm⁻¹ region is consistent with the C-F stretching vibrations of both the aryl-fluoride and the trifluoromethoxy group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers valuable clues about its structure.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a pure solid, direct infusion is often sufficient.

-

Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides extensive fragmentation. Electrospray Ionization (ESI) is a softer technique that typically yields the molecular ion with less fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: Workflow for Mass Spectrometry Data Acquisition.

Mass Spectral Data Interpretation

The molecular weight of this compound (C₈H₄F₄O₂) is 224.11 g/mol .

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 224 | [M]⁺ | Molecular Ion |

| 207 | [M - OH]⁺ | Loss of hydroxyl radical |

| 195 | [M - CHO₂]⁺ | Loss of carboxyl group |

| 179 | [M - COOH]⁺ | Loss of carboxylic acid group |

| 127 | [C₆H₃F-CO]⁺ | Loss of OCF₃ |

| 95 | [C₆H₄F]⁺ | Loss of COOH and OCF₃ |

-

Authoritative Grounding in Fragmentation: The fragmentation of benzoic acids upon electron ionization is well-characterized. Common fragmentation pathways include the loss of the hydroxyl group (-17 Da) and the entire carboxylic acid group (-45 Da). For this specific molecule, the loss of the trifluoromethoxy group would also be a likely fragmentation pathway. The relative abundance of these fragment ions provides a fingerprint that can be used to confirm the structure of the molecule.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the molecular puzzle. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework and the electronic influence of the fluorine substituents. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the characteristic carboxylic acid moiety. Finally, mass spectrometry provides the definitive molecular weight and reveals plausible fragmentation pathways that are consistent with the proposed structure. For any researcher working with this or structurally related compounds, a thorough understanding and application of these analytical techniques are indispensable for ensuring the quality and integrity of their work.

References

-

Chem-Impex. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-5-(Trifluoromethoxy)Benzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzoic acid. Retrieved from [Link]

-

Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 3 - Supporting Information. Retrieved from [Link]

-

Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined? Retrieved from [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (2015, January 15). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? Retrieved from [Link]

-

Proprep. (n.d.). Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. Retrieved from [Link]

-

Medicines for All Institute (M4ALL) - Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 573-577. [Link]

-

PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-(trifluoromethoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-(trifluoromethoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmacy 180. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-(trifluoromethoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 2. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]

- 6. quora.com [quora.com]

safety and handling of 5-Fluoro-2-(trifluoromethoxy)benzoic acid

Topic: Safety and Handling of 5-Fluoro-2-(trifluoromethoxy)benzoic acid Content Type: In-depth Technical Guide

Strategic Handling, Safety Protocols, and Synthetic Utility

Executive Summary & Physicochemical Profile[1][2]

This compound (CAS 1092460-83-7 ) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals.[1] Its structural motif—a benzoic acid core substituted with a fluorine atom at the C5 position and a trifluoromethoxy (-OCF₃) group at the C2 (ortho) position—imparts unique metabolic stability and lipophilicity to target molecules.[2]

However, the ortho-trifluoromethoxy group introduces significant steric bulk and electronic effects that differentiate this compound from simple fluorobenzoic acids. This guide addresses the specific challenges of handling this lipophilic acid and overcoming the steric hindrance during synthetic derivatization.

Table 1: Physicochemical & Identification Data

| Parameter | Specification / Data |

| Chemical Name | This compound |

| CAS Number | 1092460-83-7 |

| Molecular Formula | C₈H₄F₄O₃ |

| Molecular Weight | 224.11 g/mol |

| Physical State | White to off-white crystalline solid |

| Acidity (pKa) | ~2.5 – 3.0 (Predicted; stronger than benzoic acid due to ortho-effect) |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; sparingly soluble in water.[3][4] |

| Key Structural Feature | Ortho-OCF₃ : Sterically bulky, electron-withdrawing (inductive), lipophilic. |

Hazard Identification & Safety Protocols

While classified generally as a skin and eye irritant, the presence of the trifluoromethoxy group requires elevated caution regarding tissue permeation and metabolic byproducts.

Core Hazards (GHS Classification)

-

H315: Causes skin irritation.[5]

-

H318/H319: Causes serious eye damage/irritation.

-

H335: May cause respiratory irritation.[5]

Expert Handling Insights (The "Why" Behind the Protocol)

Standard nitrile gloves are often insufficient for fluorinated aromatic acids dissolved in organic solvents. The lipophilic nature of the -OCF₃ group enhances the compound's ability to permeate cell membranes.

-

Solid State: Nitrile gloves (0.11 mm) are acceptable for weighing dry powder.

-

Solution State (DCM/DMSO): Double-gloving is mandatory. The outer glove should be chemically resistant (e.g., thicker nitrile or laminate) because fluorinated compounds can act as carriers, facilitating the transport of solvents through the skin barrier.

Static Electricity Management

Fluorinated crystalline solids are notorious for accumulating static charge, leading to "flying powder" during weighing. This poses an inhalation risk and mass balance errors.

-

Protocol: Use an ionizing bar or anti-static gun (e.g., Zerostat) on the spatula and weigh boat before transfer. Do not wipe glass vials with dry cloth immediately before weighing.

Exposure Control Workflow

The following diagram illustrates the hierarchy of controls required when moving from storage to active synthesis.

Caption: Operational workflow for safe handling, emphasizing temperature acclimatization to prevent hydrolysis and static control.

Synthetic Utility & Reactivity Profile[1][7]

The primary utility of this compound is as an electrophile in amide coupling reactions to generate bioactive scaffolds.

The "Ortho-Effect" Challenge

The 2-trifluoromethoxy group is significantly bulkier than a fluorine or chlorine atom. It twists the carboxylic acid out of the plane of the benzene ring.[6]

-

Consequence: This steric hindrance impedes the attack of nucleophiles (amines) on the carbonyl carbon. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish reaction rates or incomplete conversion.

-

Solution: Activation to the acid chloride or use of high-reactivity coupling agents (HATU/COMU) is recommended over carbodiimide chemistries.

Validated Synthetic Protocol: Amide Coupling

Objective: Coupling this compound with a secondary amine.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of the benzoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

-

Base Addition: Add 2.5 eq of DIPEA (Diisopropylethylamine). Note: The solution should turn yellow/orange, indicating active ester formation.

-

Incubation: Stir for 15 minutes at Room Temperature (RT) to ensure complete formation of the O-At activated ester. Critical: Do not skip this pre-activation step due to the steric bulk of the ortho-OCF₃.

-

Coupling: Add 1.1 eq of the amine.

-

Monitoring: Monitor via LC-MS. If conversion is <50% after 4 hours, heat to 50°C. The ortho-substituent prevents rapid racemization, allowing for thermal acceleration if necessary.

Reaction Mechanism & Steric Logic

The diagram below details the activation pathway, highlighting the specific steric clash point.

Caption: Mechanistic pathway illustrating the steric barrier imposed by the ortho-trifluoromethoxy group during nucleophilic attack.

Emergency Response & Waste Management

Spills and Exposure

-

Eye Contact: Immediately flush with water for 15 minutes.[7] The acidic nature combined with fluorinated surfactants can cause deep tissue damage. Seek ophthalmological evaluation.

-

Skin Contact: Wash with soap and water.[7] Do not use alcohol or organic solvents, as they may increase absorption of the fluorinated moiety.

Waste Disposal[9]

-

Classification: Halogenated Organic Waste.

-

Incompatibility: Do not mix with strong oxidizing agents or strong bases in the waste stream.

-

Destruction: High-temperature incineration equipped with scrubbers for Hydrogen Fluoride (HF) capture is the only compliant disposal method.

References

- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: Synthetic Approaches and Properties. ChemBioChem, 6(11). (Provides theoretical grounding on the lipophilicity and steric parameters of the OCF3 group).

-

National Institute of Standards and Technology (NIST). (2023). Benzoic Acid Safety Data Sheet. (General handling for benzoic acid derivatives). [Link]

-

Accela Chem. (n.d.). Product Analysis: this compound. Retrieved October 26, 2023, from [Link]

Sources

- 1. 886497-30-9,3-Chloro-5-fluoro-4-methoxybenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-Fluoro-5-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 7. fishersci.com [fishersci.com]

The Advent of a Key Fluorinated Building Block: A Technical History of 5-Fluoro-2-(trifluoromethoxy)benzoic Acid

For Immediate Release

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity, has seen a surge in interest. This technical guide delves into the discovery and historical development of a significant, yet specific, building block: 5-Fluoro-2-(trifluoromethoxy)benzoic acid. While its direct historical narrative is not extensively documented in mainstream scientific literature, its emergence can be traced through the evolution of synthetic methodologies for trifluoromethoxylation and the patenting of complex molecules where it serves as a crucial intermediate.

The Genesis of Trifluoromethoxylated Aromatics: A Foundational Overview

The story of this compound is intrinsically linked to the broader history of organofluorine chemistry. The introduction of a trifluoromethoxy group onto an aromatic ring was a significant challenge for early synthetic chemists. Landmark work in the mid-20th century laid the groundwork for these transformations. While a specific "discovery" paper for this compound is not readily apparent, its synthesis became feasible with the development of reliable methods for aromatic trifluoromethoxylation.

The trifluoromethoxy group is a powerful modulator of a molecule's physicochemical properties. Its high electronegativity and steric bulk can profoundly influence a compound's interaction with biological targets. In drug discovery, this often translates to improved potency, enhanced membrane permeability, and reduced metabolic degradation.[1]

Charting the Synthetic Evolution

The precise first synthesis of this compound is not clearly documented in readily available academic literature, suggesting its initial preparation likely occurred within the context of industrial research and development, with details captured in patent literature. The synthetic routes to this molecule are not trivial and have evolved with the advent of more sophisticated chemical reagents and techniques.

A plausible and logical synthetic pathway to this compound would likely involve a multi-step sequence, starting from a readily available fluorinated precursor. A hypothetical, yet chemically sound, retrosynthetic analysis is presented below:

Caption: Retrosynthetic pathways to this compound.

Key Synthetic Methodologies: A Step-by-Step Perspective

The construction of this compound hinges on the effective introduction of the trifluoromethoxy group and the carboxylic acid functionality onto a fluorinated benzene ring. The following represents a generalized, plausible experimental protocol based on established chemical principles.

Protocol 1: Synthesis of a Trifluoromethoxylated Precursor

Objective: To introduce the trifluoromethoxy group onto a suitable fluorinated aromatic precursor.

Materials:

-

4-Fluoro-2-nitrophenol

-

Trifluoromethylating agent (e.g., a hypervalent iodine reagent)

-

Copper catalyst

-

Appropriate solvent (e.g., Dichloromethane)

-

Base (e.g., Pyridine)

Procedure:

-

To a solution of 4-Fluoro-2-nitrophenol in the chosen solvent, add the base and the copper catalyst.

-

Slowly add the trifluoromethylating agent at a controlled temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the resulting 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene by column chromatography.

Protocol 2: Reduction and Carboxylation

Objective: To convert the nitro group to an amine, followed by diazotization and carboxylation.

Materials:

-

1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene

-

Reducing agent (e.g., Tin(II) chloride or catalytic hydrogenation)

-

Hydrochloric acid

-

Sodium nitrite

-

Copper(I) cyanide or carbon monoxide/palladium catalyst

-

Sulfuric acid

Procedure:

-

Reduce the nitro group of 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene to an amine using a standard reduction method.

-

Isolate and purify the resulting 5-Fluoro-2-(trifluoromethoxy)aniline.

-

Diazotize the aniline with sodium nitrite in the presence of a strong acid.

-

Introduce the carboxylic acid functionality via a Sandmeyer-type reaction with copper(I) cyanide followed by hydrolysis, or through a palladium-catalyzed carbonylation reaction.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Physicochemical and Spectroscopic Characterization

The unique combination of the fluoro, trifluoromethoxy, and carboxylic acid groups imparts distinct physicochemical properties to the molecule. A summary of its key identifiers and properties is provided in the table below. While a specific CAS number for this compound is not readily found in major public databases, its isomer, 2-Fluoro-5-(trifluoromethoxy)benzoic Acid, is well-documented with the CAS number 886497-85-4.[1] This highlights the importance of precise nomenclature in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₄O₃ | Calculated |

| Molecular Weight | 224.11 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |

| Solubility | Expected to be soluble in organic solvents | General observation for similar compounds |

Spectroscopic analysis is crucial for the unambiguous identification of this compound. The expected key features in its spectra would include:

-

¹⁹F NMR: Two distinct signals, one for the aromatic fluorine and a quartet for the trifluoromethoxy group.

-

¹H NMR: Complex splitting patterns in the aromatic region due to fluorine-proton coupling.

-

¹³C NMR: Characteristic signals for the carboxyl carbon, the carbon attached to the trifluoromethoxy group, and other aromatic carbons, with splitting due to carbon-fluorine coupling.

-

IR Spectroscopy: Strong carbonyl stretch from the carboxylic acid, and C-F and C-O stretching vibrations.

Applications in Drug Discovery and Agrochemicals

While the direct discovery narrative is elusive, the importance of this compound is evident in its utility as a key intermediate in the synthesis of high-value, complex molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of both a fluorine atom and a trifluoromethoxy group can significantly enhance the biological activity and pharmacokinetic profile of a parent molecule.[1]

The logical flow for the utilization of this building block in a drug discovery program is illustrated below:

Caption: Role of this compound in drug discovery.

Conclusion and Future Outlook

The history of this compound is a testament to the often-unseen foundational work that underpins major advancements in science. While its individual discovery may not be a celebrated event, its existence is a direct result of the relentless pursuit of novel and efficient methods in organofluorine chemistry. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the importance of specialized building blocks like this compound will undoubtedly increase. Future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes to this and other valuable fluorinated intermediates, further empowering the next generation of chemical innovation.

References

[2] MySkinRecipes. 2-Fluoro-5-(Trifluoromethoxy)Benzoic Acid. [Link] [Accessed January 28, 2026].

Sources

A-001: A Technical Guide to the Research Potential of 5-Fluoro-2-(trifluoromethoxy)benzoic Acid

Abstract

5-Fluoro-2-(trifluoromethoxy)benzoic acid is a sparsely characterized yet highly promising chemical entity poised for significant contributions across multiple scientific domains. Publicly available data on this specific molecule is limited, presenting a unique opportunity for novel research and intellectual property development. This guide synthesizes knowledge from analogous structures and foundational chemical principles to delineate high-potential research avenues. We will explore its strategic value in medicinal chemistry, propose its application in modern agrochemicals, and consider its utility as a monomer for advanced materials. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals, providing not just direction but the causal logic behind suggested experimental workflows and protocols.

Molecular Profile and Strategic Importance

This compound combines three key functional groups on a stable aromatic scaffold: a carboxylic acid for versatile derivatization, a fluorine atom, and a trifluoromethoxy (-OCF3) group. It is the interplay of these last two moieties that defines its strategic importance.

-

Fluorine Atom (C5): The fluorine at the 5-position acts as a powerful electron-withdrawing group, modulating the acidity (pKa) of the carboxylic acid and influencing the electronic environment of the entire ring. In a biological context, a C-F bond can block metabolic oxidation at that site, enhancing the pharmacokinetic profile of a potential drug candidate.[1]

-

Trifluoromethoxy Group (C2): The -OCF3 group is a distinctive and increasingly valuable substituent in modern chemistry. It is significantly more lipophilic (Hansch π parameter ≈ +1.04) than a methoxy group (-0.02) or even a trifluoromethyl group (+0.88).[2] This high lipophilicity can enhance membrane permeability and bioavailability.[1] Furthermore, the -OCF3 group is metabolically robust; its steric bulk and the strength of the C-F bonds make it highly resistant to enzymatic degradation, particularly oxidative demethylation by cytochrome P450 enzymes.[2]

The combination of a fluorine atom and a trifluoromethoxy group on a benzoic acid scaffold creates a building block with pre-packaged metabolic stability and high lipophilicity, making it an exemplary starting point for library synthesis.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale & Significance |

|---|---|---|

| Molecular Formula | C₈H₄F₄O₃ | --- |

| Molecular Weight | 224.11 g/mol | Suitable for fragment-based drug discovery (FBDD) and lead optimization. |

| LogP (Predicted) | ~3.0 - 3.5 | High lipophilicity suggests good membrane permeability but may require balancing to maintain solubility. |

| pKa (Predicted) | ~2.5 - 3.0 | Strong electron-withdrawing effects from both F and OCF₃ groups significantly increase acidity compared to benzoic acid (~4.2). |

| Metabolic Stability | High | The -OCF₃ group and C5-F bond are resistant to common metabolic pathways (e.g., oxidation).[2] |

| Hydrogen Bond Acceptors | 3 (2 from carboxyl, 1 from -OCF₃ oxygen) | The -OCF₃ oxygen is a weak hydrogen bond acceptor due to the electron-withdrawing fluorine atoms.[2] |

| Hydrogen Bond Donors | 1 (from carboxyl) | --- |

Potential Research Area I: Medicinal Chemistry & Drug Discovery

The structural alerts within this compound strongly suggest its utility as a foundational scaffold for creating new chemical entities (NCEs) targeting a range of diseases. Its inherent properties can address common challenges in drug development, such as poor metabolic stability and low bioavailability.

Hypothesis: A Scaffold for Novel Anti-Inflammatory Agents

Causality: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The high lipophilicity imparted by the -OCF3 group can enhance penetration into inflamed tissues. Furthermore, fluorinated analogs of existing drugs often show increased potency. A key area of exploration would be inhibitors of plasma kallikrein, where related fluorinated structures have shown promise in treating inflammatory conditions like hereditary angioedema (HAE).[3]

Experimental Workflow: Kallikrein Inhibitor Screening

The following workflow outlines a logical progression from initial hit identification to lead optimization.

Caption: High-throughput screening workflow for kallikrein inhibitors.

Protocol: Primary Fluorescence-Based Kallikrein Activity Assay

This protocol is designed to be a self-validating primary screen. The inclusion of a known inhibitor as a positive control and DMSO as a negative control ensures the assay is performing within expected parameters.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer of 50 mM Tris, 150 mM NaCl, pH 7.4.

-

Human Plasma Kallikrein: Reconstitute lyophilized enzyme in assay buffer to a working concentration of 2 nM.

-

Fluorogenic Substrate: Prepare a stock solution of a suitable kallikrein substrate (e.g., Pro-Phe-Arg-AMC) in DMSO and dilute in assay buffer to a working concentration of 20 µM.

-

Test Compounds: Prepare 10 mM stock solutions of the synthesized library compounds in 100% DMSO. Create a 100 µM intermediate plate by diluting stocks in assay buffer.

-

Controls: Prepare a known kallikrein inhibitor (e.g., Berotralstat) as a positive control and DMSO as a negative control (vehicle).

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of test compound, positive control, or vehicle control to appropriate wells. Final compound concentration will be 10 µM.

-

Add 20 µL of the 2 nM kallikrein solution to all wells.

-

Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.

-

Initiate the reaction by adding 25 µL of the 20 µM fluorogenic substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every 60 seconds for 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_vehicle - Rate_background)).

-

Compounds showing >50% inhibition are considered primary hits and are selected for IC₅₀ determination.

-

Further Medicinal Chemistry Directions

-

Antifungals: Fluorinated arylboronic acids and related structures have shown potent antifungal activity.[4] The core of A-001 could be used to synthesize novel benzoxaborole analogs.

-

Antivirals: Benzoic acid derivatives have been investigated as viral inhibitors, including for influenza.[5] The high lipophilicity of A-001 could be leveraged to design inhibitors that target viral membrane fusion processes.

-

Oncology: The related compound, 5-fluoro-2-methoxybenzoic acid, is a key starting material for Pirtobrutinib, a treatment for mantle cell lymphoma and other leukemias.[6] This provides a strong rationale for exploring A-001 in the synthesis of kinase inhibitors.

Potential Research Area II: Agrochemical Innovation

Causality: The metabolic stability conferred by the trifluoromethoxy group is highly desirable in agrochemicals, as it can lead to longer-lasting efficacy in the field.[7] The presence of both fluorine and -OCF3 enhances lipophilicity, which can improve uptake by target pests or weeds.[7] The carboxylic acid handle allows for conversion into esters or amides, which are common functional groups in herbicides and fungicides.

Hypothesis: A Building Block for Novel Herbicides

A-001 can serve as a scaffold for herbicides targeting well-validated biological pathways, such as inhibition of protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).

Experimental Workflow: Herbicide Discovery Cascade

Caption: A tiered screening approach for herbicide discovery.

Protocol: Primary Pre-Emergence Seed Germination Assay

-

Preparation:

-

Prepare a series of dilutions of the test compounds in an acetone/water solution with a surfactant. A typical starting concentration is 1000 ppm.

-

Fill small pots or petri dishes with a standardized soil mix or agar medium.

-

Select indicator species, such as Lolium rigidum (annual ryegrass) for grasses and Amaranthus retroflexus (redroot pigweed) for broadleaf weeds.

-

-

Application:

-

Apply a precise volume of the test solution evenly to the soil/agar surface. A control set should be treated with the vehicle solution only.

-